
4-amino-N-butilftalimida
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-amino substituted phthalimides, which includes 4-amino-N-butylphthalimide, has been described in the literature . The process involves an atom-efficient one-step synthesis that tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis
The molecular structure of 4-amino-N-butylphthalimide is similar to other amines, with the nitrogen atom being sp3-hybridized . The three substituents occupy three corners of a regular tetrahedron, with the lone pair of electrons occupying the fourth corner .Aplicaciones Científicas De Investigación
Sondas de fluorescencia
Las 4-aminoftalimidas, como la 4-amino-N-butilftalimida, son útiles como sondas de fluorescencia . Su fluorescencia es alta en solventes no polares, pero se apaga fuertemente en solventes polares como el agua. El máximo del espectro de emisión es muy sensible a la polaridad y la capacidad de donar enlaces de hidrógeno del medio .
Complejación de inclusión con β-ciclodextrinas
Las N-metilftalimidas 4-sustituidas, incluida la this compound, se han estudiado por sus efectos distintivos sobre los rendimientos cuánticos de fluorescencia mediante la complejación de inclusión con β-ciclodextrinas . Las constantes de inclusión para la complejación se determinaron a partir de los espectros de fluorescencia que se vieron reforzados por la inclusión .
Materiales emisivos en diodos orgánicos emisores de luz (OLED)
Los derivados de 1,8-naftalimida, que son estructuralmente similares a la 5-amino-2-butilisoindol-1,3-diona, se han utilizado como materiales emisivos en OLED . Muestran características excepcionales como construcción libre de mercurio, amplio ángulo de visión, calidad de color superior y flexibilidad cautivadora .
Agentes anticancerígenos
Se han sintetizado e investigado las imidas N-sustituidas, los derivados de isoindolina-1,3-diona, contra el cáncer de sangre utilizando líneas celulares K562 y Raji . Se realizó un ensayo de citotoxicidad para determinar la influencia de los derivados de ftalimida en la supervivencia de las células cancerosas .
Síntesis de nuevos fármacos
Las isoindolinas sustituidas, presentes en muchos compuestos sintéticos, productos naturales y pequeñas moléculas bioactivas, muestran una amplia gama de actividad biológica . También han demostrado ser intermediarios importantes para la síntesis de nuevos fármacos con diferentes aplicaciones .
Síntesis farmacéutica
Los heterociclos de N-isoindolina-1,3-diona, como la 5-amino-2-butilisoindol-1,3-diona, han ganado una atención significativa por su posible uso en diversos campos, como la síntesis farmacéutica . El diseño molecular racional de estos derivados puede ofrecer resultados prometedores para lograr materiales emisores de luz estándar con una amplia gama de colores para aplicaciones OLED .
Propiedades
IUPAC Name |
5-amino-2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNKOLEMUCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316997 | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68930-97-2 | |
| Record name | NSC309963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


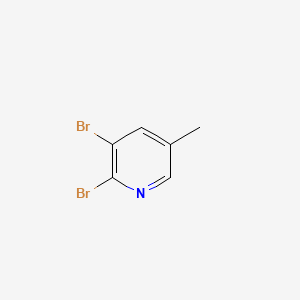


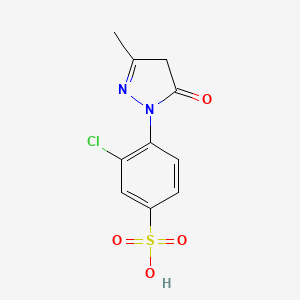
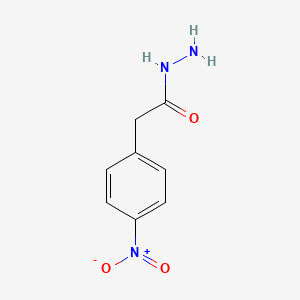


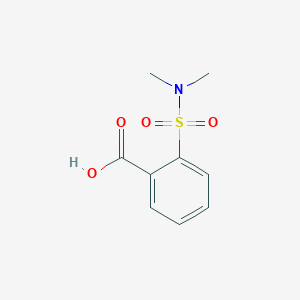
![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)


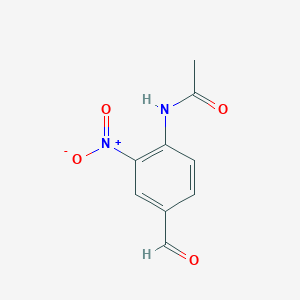
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)